Methyl 3-ethylhexanoate

Description

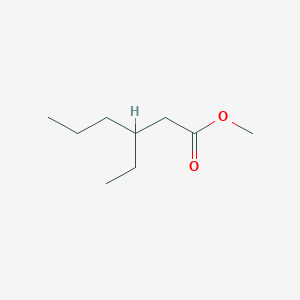

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(5-2)7-9(10)11-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBLXFYSMSMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies

Chemical Transformations of Methyl 3-Ethylhexanoate Scaffolds

The scaffold of this compound can undergo several key chemical transformations, principally centered around the ester linkage. These reactions are fundamental in synthetic organic chemistry for the interconversion of functional groups.

Hydrolysis: Like other esters, this compound can be hydrolyzed to its constituent 3-ethylhexanoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the sodium salt of 3-ethylhexanoic acid and methanol. The carboxylate salt is resistant to nucleophilic attack, driving the reaction to completion.

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 3-ethylhexanoate and methanol. The reaction is typically driven to completion by removing the more volatile alcohol (in this case, methanol) by distillation.

Enzymatic catalysts, such as lipases, are also effective for transesterification under milder conditions. For the related compound ethyl hexanoate (B1226103), enzymatic synthesis using Rhizomucor miehei lipase (B570770) has been shown to be effective, achieving high conversion rates. oup.comresearchgate.net Optimal conditions for this enzymatic transesterification were found to be a temperature range of 45–55 °C. oup.com

Reduction: The ester group of this compound can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohols: 3-ethylhexan-1-ol (B13902631) and methanol.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert this compound into the corresponding amide, 3-ethylhexanamide, and methanol.

A summary of potential chemical transformations of the this compound scaffold is presented in Table 1.

| Transformation | Reagents | Product(s) | Notes |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 3-Ethylhexanoic acid, Methanol | Reversible reaction. |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O | Sodium 3-ethylhexanoate, Methanol | Irreversible reaction. |

| Transesterification | R'OH, H⁺ or OR'⁻ | 3-Ethylhexanoate ester of R'OH, Methanol | Equilibrium driven by removal of methanol. |

| Reduction | LiAlH₄, then H₃O⁺ | 3-Ethylhexan-1-ol, Methanol | Requires a strong reducing agent. |

| Ammonolysis | NH₃ | 3-Ethylhexanamide, Methanol | Forms a primary amide. |

| Aminolysis | R'NH₂ or R'₂NH | N-substituted 3-ethylhexanamide, Methanol | Forms a secondary or tertiary amide. |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various reactions that modify the core structure. These modifications can occur at the ester group, as discussed in the previous section, or at other positions on the alkyl chain, provided that appropriate functional groups are introduced.

One common strategy for creating derivatives of esters involves reactions at the α-carbon (the carbon adjacent to the carbonyl group). However, for this compound, the α-protons are less acidic than those in simpler esters due to the substitution at the β-position. Despite this, reactions such as alkylation can be performed under strongly basic conditions.

For example, the related compound ethyl hexanoate can be converted to ethyl 2-propylhexanoate using a strong base like lithium diisopropylamide (LDA) to deprotonate the α-carbon, followed by reaction with propyl bromide. A similar strategy could be applied to this compound to introduce substituents at the C2 position.

Enzymatic synthesis provides a green alternative for producing ester derivatives. Studies on ethyl hexanoate have demonstrated that lipases can catalyze its synthesis with high efficiency. oup.comresearchgate.net For instance, Candida antarctica lipase B has been used to synthesize ethyl hexanoate with a yield of 98.2% in 12 hours. This enzymatic approach could be adapted for the synthesis of various derivatives of this compound by using different alcohols or functionalized carboxylic acids in the reaction.

Table 2 outlines some potential derivatives of this compound and the general synthetic methods that could be employed for their preparation.

| Derivative Name | General Synthetic Method | Starting Material(s) |

| Ethyl 3-ethylhexanoate | Transesterification | This compound, Ethanol |

| 3-Ethylhexanoic acid | Hydrolysis | This compound |

| 3-Ethylhexan-1-ol | Reduction | This compound |

| 3-Ethylhexanamide | Ammonolysis | This compound |

| Methyl 2-alkyl-3-ethylhexanoate | α-Alkylation | This compound, Strong base (e.g., LDA), Alkyl halide |

Mechanistic Investigations of Ester Chemical Reactions

The mechanisms of the fundamental reactions of esters, such as hydrolysis and transesterification, have been extensively studied and provide insight into the reactivity of this compound.

Mechanism of Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of an ester proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of the alcohol (methanol in the case of this compound).

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Mechanism of Base-Catalyzed Hydrolysis (Saponification): The base-catalyzed hydrolysis involves the following steps:

Nucleophilic Attack by Hydroxide: A hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (methoxide) is eliminated as the leaving group.

Acid-Base Reaction: The methoxide (B1231860) ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and methanol. This final step is irreversible and drives the reaction to completion.

Mechanism of Transesterification: The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification: The mechanism mirrors acid-catalyzed hydrolysis, with the attacking nucleophile being an alcohol molecule.

Base-Catalyzed Transesterification: An alkoxide ion, generated by the deprotonation of the alcohol by the base, acts as the nucleophile. It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then expels the original alkoxide group.

These well-established mechanisms for ester reactions provide a solid framework for predicting and understanding the chemical behavior of this compound in various chemical transformations and derivatization studies.

Natural Occurrence and Biosynthetic Pathways

Occurrence in Plant and Microbial Systems

A review of scientific literature indicates that while various esters are key components of plant and microbial volatile profiles, the specific compound Methyl 3-ethylhexanoate is not commonly reported.

Volatile Profiles of Fruits (e.g., Passion Fruit, Pineapple, Pawpaw)

Comprehensive analyses of the volatile compounds that constitute the characteristic aromas of passion fruit, pineapple, and pawpaw have identified a wide array of esters. However, this compound has not been identified as a constituent in the volatile profiles of these fruits in the reviewed studies. Esters are major contributors to their aroma, with compounds like ethyl hexanoate (B1226103) and methyl hexanoate being frequently reported. epa.govnih.govoup.comnih.govresearchgate.netcabidigitallibrary.orgcore.ac.uknih.govresearchgate.netredalyc.org

The following tables showcase examples of common esters identified in these fruits, illustrating the chemical diversity present.

Table 1: Representative Esters Identified in Passion Fruit (Passiflora edulis)

| Compound Name | Chemical Class |

|---|---|

| Ethyl butanoate | Ester |

| Ethyl hexanoate | Ester |

| Methyl butanoate | Ester |

| Methyl hexanoate | Ester |

| Hexyl butanoate | Ester |

| Hexyl hexanoate | Ester |

Source: Data compiled from multiple studies on passion fruit volatiles. core.ac.uknih.govresearchgate.netredalyc.org

Table 2: Representative Esters Identified in Pineapple (Ananas comosus)

| Compound Name | Chemical Class |

|---|---|

| Methyl hexanoate | Ester |

| Ethyl hexanoate | Ester |

| Methyl 2-methylbutanoate | Ester |

| Ethyl 2-methylbutanoate | Ester |

| Methyl 3-(methylthio)propanoate | Thioester |

| Ethyl 3-(methylthio)propanoate | Thioester |

Source: Data compiled from multiple studies on pineapple volatiles. epa.govnih.govoup.comnih.govcabidigitallibrary.org

Table 3: Representative Esters Identified in Pawpaw (Asimina triloba)

| Compound Name | Chemical Class |

|---|---|

| Ethyl butyrate | Ester |

| Ethyl hexanoate | Ester |

| Ethyl octanoate | Ester |

| 3-hydroxy ethyl butyrate | Hydroxy ester |

| 3-hydroxy ethyl hexanoate | Hydroxy ester |

| Methyl cinnamate | Ester |

Source: Data compiled from studies on pawpaw volatiles. researchgate.netcabidigitallibrary.org

Metabolites from Mycophagous Soil Bacteria

Research into the volatile organic compounds (VOCs) produced by soil bacteria, including those with mycophagous (fungus-eating) lifestyles, has revealed the production of various esters. These compounds are thought to play a role in inter-organismal communication and competition. However, based on available literature, this compound has not been identified as a metabolite of these bacteria. Studies have reported other branched-chain esters, such as methyl 2-ethylhexanoate (B8288628), from bacteria like Collimonas.

Biosynthetic Mechanisms for Branched-Chain Ester Formation

The biosynthesis of branched-chain esters in nature is a multi-step process that begins with the formation of a branched-chain fatty acid, which is subsequently esterified. The formation of the initial acid precursor can occur through several metabolic pathways, including modifications of standard fatty acid oxidation routes.

Alpha-Oxidation (α-Oxidation): This pathway is crucial for the metabolism of fatty acids that have a branch at the β-carbon (C3), which would otherwise block the standard β-oxidation pathway. libretexts.org The α-oxidation process removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgbyjus.com The process involves the hydroxylation of the alpha-carbon, followed by oxidation and decarboxylation. microbenotes.comourbiochemistry.com This mechanism is primarily used to break down dietary branched-chain fatty acids like phytanic acid in peroxisomes. wikipedia.org By creating a shorter fatty acid, it can prepare the molecule for subsequent β-oxidation. byjus.com For the synthesis of 3-ethylhexanoic acid, the precursor to this compound, a similar pathway could theoretically assemble or modify a fatty acid to create the ethyl branch at the C3 position.

Beta-Oxidation (β-Oxidation): While primarily a catabolic process for breaking down fatty acids into two-carbon acetyl-CoA units, the β-oxidation machinery can also be involved in synthesizing novel fatty acids through a reverse process. nih.govwikipedia.org This pathway occurs in both mitochondria and peroxisomes in mammals, but only in peroxisomes in plants. nih.govsmpdb.ca The standard pathway is not equipped to handle branched-chain fatty acids directly. smpdb.ca However, specialized enzymes exist to process branched structures, often in conjunction with the α-oxidation pathway. researchgate.net The synthesis of branched-chain precursors for esters in fruits is largely dependent on the de novo biosynthesis of branched-chain amino acids and their corresponding α-ketoacids. nottingham.ac.ukacs.org

Lipoxygenase Pathways: Lipoxygenases (LOX) are enzymes that catalyze the insertion of oxygen into polyunsaturated fatty acids. gpnotebook.commdpi.com This reaction creates hydroperoxy fatty acids, which are precursors to a wide range of biologically active compounds. mdpi.com While the primary role of the LOX pathway is in generating signaling molecules, the resulting oxidized fatty acid structures can be further metabolized. researchgate.netpoliklinika-harni.hr These modified fatty acids can then be incorporated into esters. The esterification of lipoxygenase products has been observed, providing a mechanism to store or transport these molecules. nih.gov

Enzymatic Bioproduction in Native Biological Contexts

The final step in the formation of an ester like this compound is the enzymatic reaction that joins the acid (3-ethylhexanoic acid) with an alcohol (methanol). This reaction is typically catalyzed by a class of enzymes known as acyltransferases.

In fruit, the biosynthesis of volatile esters increases during ripening and is linked to the availability of precursors such as fatty acids, amino acids, and alcohols. Alcohol O-acyltransferases (AATs) are a key class of enzymes that catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol, forming an ester. The diversity of esters found in fruits arises from the broad substrate specificity of these enzymes, which can accept a variety of acyl-CoAs and alcohols.

While the general mechanism of enzymatic ester synthesis is well-understood, specific enzymes responsible for the production of this compound in its native biological context have not been documented in the reviewed scientific literature. The biocatalytic synthesis of various branched-chain esters has been achieved using isolated enzymes, particularly lipases, demonstrating the feasibility of such reactions under controlled conditions. nih.govresearchgate.netnih.gov

Biological and Ecological Interactions Non Human Focus

Role of Volatile Organic Compounds in Microbial Chemical Ecology

Volatile organic compounds are crucial mediators of microbial interactions, and esters like methyl 3-ethylhexanoate are significant components of this chemical language. Microorganisms, including bacteria and fungi, produce a diverse array of VOCs that can act as signals, influencing the behavior and physiology of neighboring microbes. nih.govfrontiersin.org These volatile signals can traverse through air and soil, enabling long-distance communication. nih.gov

The production of volatile esters by microbes is often associated with fermentation processes. For instance, various esters are known to be produced by yeasts during the fermentation of food and beverages, contributing to their characteristic aromas. This compound has been identified as a volatile component in fermented sea buckthorn beverage, suggesting its origin from microbial metabolism, likely by yeast species such as Saccharomyces cerevisiae.

The ecological roles of microbial VOCs, including esters, are multifaceted. They can have both inhibitory and stimulatory effects on the growth of other microorganisms. For example, some fungal volatiles are known to inhibit the growth of other fungi, a phenomenon that plays a role in competition for resources. frontiersin.org Conversely, certain bacterial volatiles can stimulate the growth of other bacteria. This complex interplay of volatile signals helps to shape the structure and function of microbial communities in various environments.

Table 1: Examples of Microbial Volatile Esters and Their Observed Ecological Interactions

| Volatile Ester | Producing Microorganism(s) | Observed Effect | Reference Organism(s) |

| Isoamyl acetate (B1210297) | Saccharomyces cerevisiae | Alarm pheromone mimic | Honeybee (Apis mellifera) |

| Ethyl acetate | Various yeasts and bacteria | Attractant | Drosophila melanogaster |

| Methyl salicylate | Bacteria (e.g., Candidatus Liberibacter asiaticus induced) | Attractant for disease vector | Asian citrus psyllid (Diaphorina citri) |

| 3-Methylbutyl acetate | Saccharomyces bayanus | Fruity/floral aroma contributor | Sake fermentation |

| Ethyl hexanoate (B1226103) | Saccharomyces bayanus | Fruity/floral aroma contributor | Sake fermentation |

This table presents examples of other volatile esters to illustrate the types of interactions mediated by this class of compounds.

Plant-Microbe Interactions Mediated by Volatiles

The communication between plants and microbes is heavily influenced by volatile organic compounds. Plants themselves release a wide array of VOCs that can either attract beneficial microbes or repel pathogenic ones. researchgate.netnih.govbohrium.com In return, microbes can emit volatiles that impact plant growth and development.

Volatile esters produced by rhizobacteria (bacteria that live in close association with plant roots) can promote plant growth. These compounds can influence plant physiology, including root system development and hormonal pathways, without direct physical contact. frontiersin.org While the specific effect of this compound on plants has not been documented, it is plausible that if produced by plant-associated microbes, it could have a role in modulating plant health and growth.

Furthermore, microbial infection can alter the blend of volatiles released by a plant, which in turn can influence interactions with other organisms, such as insects. nih.govacs.org This highlights the interconnectedness of these chemical signaling networks.

Inter-species Communication and Behavioral Responses in Non-Human Organisms (e.g., Insect Chemoattraction)

Volatile organic compounds, particularly esters, are well-known to function as semiochemicals, which are chemicals involved in communication between organisms. In the context of insects, these can act as pheromones (communication within the same species) or allelochemicals (communication between different species), such as attractants or repellents.

Many esters are responsible for the characteristic scents of fruits and flowers and play a crucial role in attracting insect pollinators and fruit dispersers. For example, fruit flies (Drosophila melanogaster) are attracted to the esters produced by yeasts in fermenting fruit, which signals a suitable site for feeding and egg-laying. nih.gov

While there is no specific research detailing the role of this compound as an insect chemoattractant, its identity as a volatile ester suggests it could potentially have such a function. The behavioral response of an insect to a particular volatile is highly specific and depends on the insect species and the ecological context. For instance, certain microbial volatiles produced in the frass of an insect host can attract parasitoids, which are natural enemies of the insect. acs.org Therefore, if this compound is produced by microbes associated with a particular plant or insect, it could play a role in attracting other organisms within that ecosystem.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can elucidate geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding molecular stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of Methyl 3-ethylhexanoate.

DFT can be used to predict a variety of properties that govern the reactivity of this compound. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO energy gap generally implies higher reactivity. acs.org

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and a positive potential around the carbonyl carbon, a site for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and based on general principles of DFT calculations for similar esters, as specific literature values for this compound are unavailable.)

| Property | Calculated Value | Significance |

| HOMO Energy | -10.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 12.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Influences intermolecular interactions and solubility. |

Conformational Analysis and Energy Minima Studies

Due to the presence of several single bonds, the alkyl chains in this compound can rotate, leading to various spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable forms, or energy minima. lumenlearning.com

The presence of the ethyl branch at the 3-position introduces additional complexity to the conformational landscape of this compound compared to a straight-chain ester. The rotation around the C2-C3 and C3-C4 bonds, in particular, will be subject to steric hindrance between the ethyl group and the rest of the molecule.

Molecular Dynamics and Simulation Studies for Complex Systems

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solution or interacting with a biological membrane. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces.

For this compound, MD simulations could be used to study its behavior in an aqueous environment. This would provide insights into its solubility, hydration structure, and how it might partition between water and an organic phase. researchgate.netnih.gov Such simulations are particularly relevant for understanding its environmental fate, as they can model its interaction with soil components or its potential to cross biological membranes. acs.org

MD simulations can also be used to study the dynamics of this ester at interfaces, for example, the air-water interface, which is important for understanding its volatility and atmospheric chemistry. In the context of complex systems, MD can simulate the interaction of this compound with enzymes, providing a dynamic picture of how it might be metabolized. emerginginvestigators.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built using a dataset of compounds with known activities or properties and are used to predict these endpoints for new or untested chemicals. nih.govnih.gov

For this compound, QSAR and QSPR models can be valuable tools for predicting its environmental fate and reactivity without the need for extensive experimental testing. For example, QSAR models have been developed to predict the biodegradability of esters. acs.orgnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure (e.g., size, shape, electronic properties), to predict whether a compound is likely to be readily biodegradable or persistent in the environment. Given the presence of an ester group, which can be a site for enzymatic hydrolysis, it is likely that this compound would be predicted to be biodegradable. nih.gov

Similarly, QSPR models can be used to estimate various physicochemical properties that are important for environmental fate assessment, such as:

Boiling point: Important for assessing its volatility.

Vapor pressure: Influences its distribution between the atmosphere and other environmental compartments.

Water solubility: Affects its transport in aquatic systems.

Octanol-water partition coefficient (Kow): An indicator of its potential to bioaccumulate in organisms.

These predictive models are particularly useful for regulatory purposes, such as under the European REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which encourages the use of non-testing methods for chemical assessment. acs.org

Academic Research Applications and Emerging Areas

Function as Chemical Intermediates and Synthetic Building Blocks

While extensive research specifically detailing the role of methyl 3-ethylhexanoate as a chemical intermediate is not widely published, the broader class of branched-chain esters is recognized for its utility in organic synthesis. These compounds can serve as precursors in the synthesis of more complex molecules. For instance, related structures such as (S)-3-cyano-5-methyl-hexanoic acid ethyl ester are key intermediates in the synthesis of pharmaceuticals google.com. The enzymatic hydrolysis of similar compounds is also a subject of study, indicating their potential as reactive intermediates in biocatalytic processes lupinepublishers.com. The branched structure of this compound offers specific stereochemistry that can be advantageous in asymmetric synthesis, a critical aspect of modern pharmaceutical and fine chemical production. Further research is needed to fully elucidate the specific applications of this compound as a synthetic building block.

Research in Flavor and Fragrance Chemistry (Mechanistic and Analytical Aspects)

Esters are well-known for their significant contributions to the aromas and flavors of a wide variety of foods and beverages. The investigation of esters like this compound is a key area of flavor and fragrance chemistry.

The identification and characterization of volatile organic compounds (VOCs) are crucial for understanding the sensory profiles of food and other natural products. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are instrumental in this process. While this compound is not as commonly reported as its straight-chain counterparts like methyl hexanoate (B1226103), which is found in fruits like apples and has a pineapple-like aroma, the analysis of branched-chain esters is an active area of research. For example, studies on the volatile compounds in truffles have utilized HS-SPME-GC-MS to identify a wide range of esters that contribute to their complex aroma profile acs.org. The development of advanced analytical methods continues to enable the detection and characterization of trace-level aroma compounds, including branched-chain esters, in various matrices.

The production of flavor and fragrance compounds through microbial fermentation is a growing field of interest due to the demand for natural and sustainably produced ingredients. Microorganisms such as yeasts and bacteria can be engineered to produce a variety of esters through their metabolic pathways wur.nlresearchgate.net. Metabolic engineering strategies focus on enhancing the production of precursor molecules (alcohols and acyl-CoAs) and overexpressing enzymes like alcohol acyltransferases (AATs) that catalyze ester formation nih.govoup.comnih.govresearchgate.netnih.gov. While the microbial production of straight-chain esters is more established, research into the biosynthesis of branched-chain esters is an emerging area researchgate.netfrontiersin.org. The development of engineered microbial cell factories offers a promising and sustainable alternative to chemical synthesis for the production of valuable aroma esters.

Sustainable Chemistry and Green Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce environmental impact. In the context of ester synthesis, enzymatic catalysis, particularly with lipases, is a key green technology. Lipases can catalyze esterification and transesterification reactions under mild conditions, with high selectivity and reduced waste generation compared to traditional chemical methods mdpi.comresearchgate.netscielo.brnih.gov.

The enzymatic synthesis of various esters, including those with branched chains, has been successfully demonstrated. For instance, the lipase-catalyzed synthesis of ethyl hexanoate has been optimized by studying various reaction parameters oup.comresearchgate.net. These methodologies can be adapted for the synthesis of this compound, offering a more sustainable production route. Research in this area also explores the use of renewable feedstocks and environmentally benign solvents to further enhance the green credentials of the synthesis process nih.gov. The development of robust and reusable biocatalysts is a key focus for making these processes economically viable on an industrial scale.

Applications in Advanced Materials and Polymer Science (related esters)

Esters, including those with branched structures, have applications in the field of materials and polymer science. They can be used as monomers, plasticizers, or as components in the synthesis of various polymers. For example, tin(II) 2-ethylhexanoate (B8288628), a related branched-chain ester, is used as a catalyst in the synthesis of poly(lactic acid) (PLA), a biodegradable polymer with numerous applications mdpi.comacs.org.

The incorporation of branched-chain structures into polymer backbones can influence their physical and chemical properties. For instance, the presence of bulky methyl groups in polyimides has been shown to enhance their flexibility ijche.com. While direct applications of this compound in polymer science are not extensively documented, the study of related branched esters suggests potential avenues for research. This could include its use as a comonomer to modify the properties of polyesters or as a plasticizer to improve the flexibility and processing of polymers.

An exploration of the chemical compound this compound reveals significant opportunities for future scientific inquiry. While the existing body of research on this specific ester is limited, its structural characteristics place it at the intersection of several important areas of chemical and biological science. This article outlines key future research directions and unexplored avenues, focusing on synthetic methodologies, biological pathways, environmental impact, computational modeling, and chemical ecology. These areas represent fertile ground for investigations that could yield valuable insights into the properties and functions of branched-chain fatty acid esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 3-ethylhexanoate, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of 3-ethylhexanoic acid with methanol. Sulfuric acid is commonly used as a catalyst (0.5–1.0 mol%), with reflux conditions (60–80°C) to drive equilibrium toward ester formation . Yield optimization involves controlling molar ratios (1:1.2 acid:alcohol) and removing water via Dean-Stark traps or molecular sieves. Purity is confirmed by GC-MS or NMR, as demonstrated in analogous ester syntheses (e.g., ethyl 3-methylhexanoate) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., unreacted acid/alcohol).

- NMR : H and C NMR confirm regiochemistry (e.g., methyl branching at C3) and ester functionality. For example, methyl ester protons resonate at δ 3.6–3.7 ppm, while α-protons to the carbonyl appear at δ 2.3–2.5 ppm .

- FT-IR : Ester carbonyl stretching (~1740 cm) and C-O-C asymmetric stretching (~1240 cm) are diagnostic .

Q. What are the primary chemical reactions of this compound under basic and acidic conditions?

- Methodological Answer :

- Hydrolysis : Under acidic conditions, reversible ester hydrolysis yields 3-ethylhexanoic acid and methanol. Basic conditions (e.g., NaOH) drive irreversible saponification to the carboxylate salt .

- Reduction : Lithium aluminum hydride reduces the ester to 3-ethylhexanol, a reaction critical for producing chiral alcohols in pharmaceutical intermediates .

Q. How is this compound utilized as an intermediate in organic synthesis?

- Methodological Answer : Its branched alkyl chain and ester group make it a precursor for:

- Pharmaceuticals : Functionalized via transesterification or Grignard reactions to introduce chiral centers.

- Polymer Chemistry : Copolymerized with acrylates to modify biodegradability or thermal stability, as seen in analogous esters used in polymer production .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Enantiomeric purity is critical for biological activity. Strategies include:

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively esterify (R)- or (S)-3-ethylhexanoic acid under mild conditions (30–40°C, solvent-free) .

- Chiral Auxiliaries : Use of Evans’ oxazolidinones to direct asymmetric alkylation during acid precursor synthesis .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodological Answer : Discrepancies in oxidation rates may arise from:

- Radical Initiators : Controlled studies with AIBN or UV light quantify peroxide formation.

- Advanced Analytics : LC-MS/MS detects trace degradation products (e.g., ketones or epoxides) at ppm levels .

- Computational Modeling : DFT calculations predict reaction pathways, aligning with experimental Arrhenius plots .

Q. How do structural modifications (e.g., branching position) impact this compound’s interactions with biological targets?

- Methodological Answer :

- In Silico Docking : Molecular dynamics simulations compare binding affinities of this compound analogs with enzymes (e.g., esterases or cytochrome P450).

- In Vitro Assays : Competitive inhibition studies using fluorogenic substrates quantify potency shifts. For example, 3-ethyl branching enhances steric hindrance, reducing hydrolysis rates in cytochrome P450 3A4 .

Q. What methodologies are recommended for studying this compound’s environmental fate and biodegradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.